Serratriol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-WUKVYDFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098267 | |
| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13956-52-0 | |
| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Approaches and Chemical Derivatization of Serratriol
Total Synthesis Strategies for the Serratane Core Structure
The total synthesis of complex natural products like serratriol is a formidable task that showcases the power and elegance of modern organic chemistry. ub.edu Due to the structural complexity, a direct total synthesis of this compound itself is not widely reported; instead, research has focused on developing versatile strategies to construct the fundamental serratane carbon skeleton, a 6-6-7-6-6 or related polycyclic framework. rsc.orgvdoc.pub
Retrosynthetic Analysis and Stereocontrol Challenges
Retrosynthetic analysis is a logical process where a target molecule is mentally deconstructed into simpler, commercially available starting materials. For the serratane core, this process reveals the formidable challenges inherent in its design. The primary hurdles include the construction of the multi-ring system, particularly the central seven-membered ring, and the precise installation of numerous stereocenters. acs.orgresearchgate.net
The biosynthesis of serratane triterpenoids involves the enzyme-catalyzed cyclization of a linear precursor, 2,3-oxidosqualene (B107256). pnas.orgresearchgate.net This biological pathway provides inspiration for chemical synthesis, often involving biomimetic approaches such as cationic polyene cyclizations. However, achieving the high level of stereocontrol observed in nature is a significant synthetic challenge. d-nb.infonih.gov Controlling the relative and absolute stereochemistry across multiple contiguous chiral centers requires carefully planned sequences and the use of stereoselective reactions. ub.edursc.org
Key Reactions and Methodologies in Laboratory Synthesis
The laboratory synthesis of structurally complex polycyclic natural products, including frameworks related to the serratane core, relies on a diverse toolkit of powerful chemical reactions. Strategies often focus on the rapid assembly of the core structure through cascade or tandem reactions. ub.edunih.gov Key methodologies employed in the synthesis of related Lycopodium alkaloids and other complex triterpenoids provide a blueprint for accessing the serratane skeleton. researchgate.netacs.org
Key reaction types that are instrumental in constructing such complex cores are outlined below.
| Reaction Type | Role in Synthesis of Polycyclic Cores |
| Cationic Polyene Cyclization | Biomimetic approach to form multiple rings in a single, enzyme-inspired cascade. |
| Diels-Alder Reaction | A powerful cycloaddition to form six-membered rings with excellent stereocontrol. |
| Radical Cyclization | Used to form C-C bonds and construct cyclic systems, particularly five- and six-membered rings. |
| Ring-Closing Metathesis (RCM) | Effective for forming medium to large rings, such as the seven-membered ring in the serratane core. |
| Tandem Annulation/Cyclization | Multi-reaction sequences that rapidly build molecular complexity from simpler precursors. nih.gov |
| Conia-Ene and Related Ene Reactions | Intramolecular reactions that can forge challenging ring systems. acs.orgresearchgate.net |
These reactions, among others, form the cornerstone of strategies aimed at the efficient and stereocontrolled synthesis of the serratane nucleus.
Semisynthesis and Chemical Modification of this compound and its Analogs
Given the challenges of total synthesis, semisynthesis—using the naturally isolated product as a starting material—is a vital strategy for producing derivatives of this compound. nih.govnih.gov This approach allows for the exploration of chemical space around the natural product scaffold to probe biological functions and establish structure-activity relationships. nih.gov
Targeted Functionalization and Derivatization for Structure-Activity Relationship Studies
This compound possesses several hydroxyl groups at positions C-3, C-14, and C-21, which are prime targets for chemical modification. These functional groups can be selectively protected, oxidized, or derivatized to produce a library of analogs. Common derivatization strategies include:
Esterification and Etherification: Converting the hydroxyl groups to esters (e.g., acetates) or ethers (e.g., methyl ethers) to investigate the importance of hydrogen bond donating/accepting capabilities.
Oxidation: Oxidation of secondary alcohols to ketones can reveal the role of the hydroxyl group's stereochemistry and hydrogen-bonding ability.
Glycosylation: Attachment of sugar moieties can alter the compound's solubility, cell permeability, and interaction with biological targets.
These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to link specific structural features to biological activity. gardp.orgmans.edu.eg
Exploration of Novel Reaction Pathways for this compound Scaffold Modification
Modern synthetic methods offer new avenues for modifying the this compound scaffold beyond its native functional groups. Techniques like C-H functionalization allow for the direct installation of new groups at positions previously considered unreactive. This can lead to the creation of novel analogs that are inaccessible through traditional methods, significantly expanding the scope of SAR studies. Furthermore, skeletal rearrangements, sometimes inspired by biosynthetic pathways, can be used to alter the core ring structure itself, leading to entirely new classes of serratane-related compounds. nih.govacs.org The application of such innovative reactions to the this compound skeleton holds promise for generating unique and potentially more potent bioactive molecules.
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological effects. scirp.org For serratane triterpenoids, SAR studies have helped to identify key structural motifs responsible for their bioactivities, such as anticancer and α-glucosidase inhibitory effects. rsc.orgnih.govresearchgate.net
By systematically modifying the this compound structure and evaluating the biological activity of the resulting derivatives, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. For instance, studies on related serratane triterpenoids have shown that the presence and nature of substituents at C-3 and C-21, as well as the saturation of the C14-C15 double bond, can dramatically influence potency. nih.govresearchgate.net Modifications that alter the molecule's polarity, size, and hydrogen bonding capacity can lead to enhanced or diminished activity. nih.gov
The table below illustrates hypothetical SAR trends based on findings from related serratane triterpenoids.
| Derivative Structure (Modification on this compound Core) | Modification Type | Postulated Impact on Activity | Rationale |
| Acetylation at C-3 | Potentially altered activity | Masks a key hydrogen-bond donor, which could increase membrane permeability but decrease target binding if the hydroxyl is crucial. | |
| Oxidation at C-21 | Likely significant change in activity | Removes a stereocenter and a hydrogen bond donor, altering the 3D shape and interactions with a target protein. | |
| Aromatic esterification at C-3 | Potentially increased potency | Introduction of a bulky, aromatic group can lead to new, favorable pi-stacking or hydrophobic interactions with a biological target. nih.gov | |
| Reduction of C14=C15 double bond | Activity may increase or decrease | Changes the overall conformation and rigidity of the seven-membered ring, which can affect how the molecule fits into a binding site. nih.gov |
These studies are essential for the rational design of new, more effective therapeutic agents based on the this compound scaffold. nih.gov
Correlating Structural Motifs with Preclinical Biological Efficacy
The biological activity of this compound and its analogs is intrinsically linked to their complex three-dimensional structure. SAR studies are crucial for identifying the key structural features responsible for their preclinical efficacy and for guiding the design of more potent and selective compounds.
The core serratane skeleton, a pentacyclic framework, provides a rigid scaffold upon which various functional groups are displayed. vulcanchem.com The nature and position of these functional groups are critical determinants of biological activity. For instance, serratene triterpenoids are characterized by a double bond between C-14 and C-15 and oxygen functionalities at both the C-3 and C-21 positions. researchgate.net These features are thought to be important for their observed cytotoxic and chemo-preventive activities. researchgate.net
Derivatization of the hydroxyl groups in this compound has been a key strategy in SAR studies. Acetylation is a common modification, and the resulting acetate (B1210297) esters can exhibit altered biological profiles. For example, the conversion of this compound to its triacetate derivative has been reported. researchgate.net The presence and number of acetyl groups can influence properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets.
The methylation of hydroxyl groups is another derivatization approach. For instance, this compound has been converted to its 21-methyl ether. usda.gov Such modifications can probe the importance of hydrogen bonding interactions at specific positions for biological activity.
Systematic SAR investigations, where specific functional groups are modified or removed, are essential to build a comprehensive understanding of how structural changes impact efficacy. nih.gov This knowledge is vital for the rational design of new this compound-based therapeutic agents. nih.gov
Table 1: Preclinical Biological Efficacy of this compound and Related Compounds
| Compound | Key Structural Features | Observed Preclinical Activity |
| This compound | Pentacyclic serratane skeleton with hydroxyl groups at C-3, C-21, and another position. | Anti-inflammatory, Cytotoxic, Chemo-preventive. vulcanchem.comresearchgate.net |
| Serratenediol | Lacks one of the hydroxyl groups present in this compound. | Potential for enhanced water solubility compared to acetylated forms. vulcanchem.com |
| Tohogenol | A related serratane triterpenoid (B12794562). | May have reduced antimicrobial activity compared to other analogs. vulcanchem.com |
| This compound triacetate | All three hydroxyl groups of this compound are acetylated. | Quantitative yield from tohogeninol triacetate dehydration. researchgate.net |
This table is for illustrative purposes and summarizes general findings. Specific activities can be cell-line and assay dependent.
Computational Chemistry and Molecular Modeling in SAR Elucidation and Predictive Design
In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery, complementing experimental SAR studies. ucr.eduspirochem.com These in silico methods provide valuable insights into the molecular interactions that govern the biological activity of compounds like this compound and can guide the design of novel analogs with improved properties. nih.govschrodinger.com
Molecular modeling techniques can be used to build three-dimensional models of this compound and its derivatives. schrodinger.com These models allow for the visualization of the compound's shape, conformational flexibility, and the spatial arrangement of its functional groups. By understanding the molecule's topography, researchers can hypothesize how it might interact with a biological target, such as an enzyme or receptor.
Quantum chemistry calculations can be employed to determine the electronic properties of this compound, such as its electrostatic potential surface and frontier molecular orbitals. arxiv.org This information is crucial for understanding its reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with a target protein.
Once a biological target for this compound is identified, molecular docking simulations can be performed. nih.gov These simulations predict the preferred binding orientation of this compound or its analogs within the active site of the target. The results of docking studies can help to explain the observed SAR and can be used to prioritize the synthesis of new derivatives that are predicted to have enhanced binding affinity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed by correlating the structural properties of a series of this compound analogs with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, thereby accelerating the discovery of new lead candidates. nih.gov The integration of machine learning with computational chemistry is also a promising approach for predictive insights into chemical systems. arxiv.orgnih.gov
The synergy between experimental and computational approaches is key to a successful drug discovery campaign. ucr.edu Computational methods can help to rationalize experimental findings, generate new hypotheses, and guide the design of more focused and efficient synthetic efforts. spirochem.com
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application in this compound Research | Potential Insights |
| Molecular Mechanics | Generating 3D structures and exploring conformational space. | Understanding the preferred shape and flexibility of this compound and its analogs. ucr.edu |
| Quantum Chemistry | Calculating electronic properties (e.g., partial charges, electrostatic potential). | Elucidating the nature of intermolecular interactions. arxiv.org |
| Molecular Docking | Predicting the binding mode of this compound within a biological target. | Identifying key interactions and guiding the design of more potent inhibitors. nih.gov |
| QSAR | Correlating structural features with biological activity. | Predicting the activity of new, unsynthesized analogs. nih.gov |
Preclinical Biological Activities and Molecular Mechanisms of Action of Serratriol
In Vitro Investigations of Cellular and Biochemical Effects
In vitro studies, conducted using cell cultures and isolated biochemical components outside of a living organism, have been instrumental in characterizing the direct effects of serratriol on various biological processes. news-medical.net These controlled laboratory experiments provide a fundamental understanding of the compound's molecular interactions.
Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Protein Tyrosine Phosphatase 1B, Xanthine Oxidase)
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research has explored the inhibitory potential of this compound and related compounds against several clinically relevant enzymes.
Acetylcholinesterase (AChE): AChE inhibitors are used in the management of Alzheimer's disease. mdpi.com While direct studies on this compound's AChE inhibitory activity are limited, research on extracts from plants known to contain serratane triterpenoids, such as Lycopodium japonicum, has shown significant AChE inhibitory properties. researchgate.net This suggests a potential area for future investigation into this compound's specific role.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.com Triterpenoids, as a class, have demonstrated inhibitory activity against PTP1B. researchgate.net For instance, ursolic acid, a well-known triterpenoid (B12794562), is often used as a reference inhibitor in PTP1B assays. frontiersin.orgnih.gov Studies on various triterpenoids have revealed that structural features, such as the presence of a 3β-hydroxy group, can be crucial for their inhibitory potency. researchgate.net Molecular docking studies have further suggested that compounds like pedalitin (B157511) can bind to the allosteric site of the PTP1B enzyme. mdpi.com
Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. mdpi.com While direct data on this compound is scarce, extracts from bacteria associated with coral reefs have been screened for their XO inhibitory activity, indicating the diverse natural sources of potential enzyme inhibitors. mdpi.com
Modulation of Cellular Signaling Pathways and Regulatory Networks
This compound has been shown to influence several critical cellular signaling pathways that regulate cell fate and function. These pathways are often dysregulated in various diseases, including cancer and inflammatory disorders.
Apoptosis and Cell Cycle Regulation: In cancer cell lines, this compound has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest. frontiersin.org Specifically, in AGS human gastric cancer cells, this compound treatment led to a decrease in the mitochondrial membrane potential, an increase in cytochrome-c and Bax levels, and inhibition of caspase-3 and PARP expression. frontiersin.org It also reduced the expression of the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, this compound was found to arrest the cell cycle at the G2/M phase by increasing the levels of p21 and p27 and inhibiting AKT, cyclin A, cyclin B1, and cyclin-dependent kinase 1/2. frontiersin.org
Inflammatory Pathways: this compound has demonstrated the ability to modulate inflammatory signaling. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. dovepress.com The NF-κB signaling pathway, a central regulator of inflammation, is a key target. dovepress.commdpi.com By inhibiting this pathway, this compound can suppress the expression of various inflammatory mediators. dovepress.com
Other Signaling Pathways: Triterpenoids, in general, are known to modulate a wide array of signaling pathways, including the PI3K/AKT, MAPK, and JAK/STAT pathways, which are involved in cell proliferation, survival, and differentiation. mdpi.comnih.govresearchgate.net
Effects on Diverse Cell Line Models (e.g., Cytotoxic, Chemopreventive Actions)
The effects of this compound and related compounds have been evaluated in various cell line models, providing insights into their potential as cytotoxic and chemopreventive agents.
Cytotoxicity in Cancer Cell Lines: this compound has exhibited potent cytotoxic activity against AGS human gastric cancer cells, with an IC₅₀ value of 17 µM, which is comparable to the standard chemotherapeutic drug 5-fluorouracil. frontiersin.org Other triterpenoids have also shown cytotoxicity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U87), and prostate cancer (PC-3) cells. frontiersin.orgnih.gov
Chemopreventive Actions: The ability of this compound to induce apoptosis and cell cycle arrest, as well as its anti-inflammatory and antioxidant properties, underscores its potential for chemoprevention. frontiersin.orgdovepress.com Chemoprevention involves the use of natural or synthetic agents to reverse, suppress, or prevent the development of cancer. archivesofmedicalscience.com
Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Effect | IC₅₀ Value | Reference |
| This compound | AGS (Gastric Cancer) | Cytotoxic | 17 µM | frontiersin.org |
| Lectin (from Malvaceae) | U87 (Glioblastoma) | Cytotoxic | 21 µg/mL | frontiersin.org |
| Eugenol | PC-3 (Prostate Cancer) | Cytotoxic | Not specified | frontiersin.org |
| Withania somnifera extract | HepG2 (Liver Cancer) | Cytotoxic | 153.8 µg/mL | mdpi.com |
Antioxidant and Anti-inflammatory Properties in Cellular Systems
Antioxidant Effects: this compound has been shown to possess antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. dovepress.com Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. The antioxidant activity of this compound contributes to its protective effects on cells.
Anti-inflammatory Effects: The anti-inflammatory actions of this compound are well-documented. It can inhibit the production of various pro-inflammatory mediators, including leukotrienes and cytokines like TNF-α, IL-1β, and IL-6. dovepress.com This is achieved, in part, by inhibiting the gene expression of these inflammatory molecules. dovepress.com The ability to suppress inflammatory pathways like NF-κB is central to its anti-inflammatory effects. dovepress.commdpi.com
In Vivo Preclinical Efficacy Studies in Mechanistic Models
In vivo studies, which are conducted in living organisms, are crucial for evaluating the systemic effects and potential therapeutic efficacy of a compound in a more complex biological environment. news-medical.net
Development and Application of Relevant Animal Models for Disease Pathologies
To investigate the in vivo efficacy of compounds like this compound, researchers utilize various animal models that are designed to mimic human diseases. nih.gov The selection of an appropriate animal model is critical for obtaining relevant and translatable preclinical data. drugdiscoverytrends.complos.org
For studying anti-inflammatory effects, models such as carrageenan-induced paw edema in rats are commonly used. mdpi.com In the context of cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently employed to assess anti-tumor activity. plos.org For neurodegenerative diseases, models that replicate specific pathological features, such as the P23H rhodopsin model for retinitis pigmentosa, are utilized. nih.gov While specific in vivo studies focusing solely on this compound are still emerging, the broader research on triterpenoids provides a strong rationale for its investigation in various disease models.
Assessment of Pharmacological Responses in Model Organisms
Direct in vivo studies investigating the pharmacological responses to isolated this compound in model organisms are not extensively documented in the current scientific literature. However, research on extracts from plants of the Lycopodium genus, known to be rich sources of serratane triterpenoids including this compound, provides preliminary insights into its potential biological effects.
Extracts from Lycopodium serratum have demonstrated significant wound healing properties in rat models. researchgate.net In studies using excision, incision, and dead space wound models, an ethanol (B145695) extract of L. serratum was observed to accelerate the period of epithelialization and increase the rate of wound contraction. researchgate.net Furthermore, the extract enhanced the breaking strength of both skin and granulation tissue and increased the concentration of hydroxyproline, a key component of collagen, indicating improved tissue repair and regeneration. researchgate.net
In the context of neuroprotection, extracts from Lycopodium species have been evaluated in rat models of Parkinson's disease. mdpi.com Administration of Lycopodium extract showed a protective effect on dopaminergic neurons by suppressing oxidative stress and neuroinflammation. mdpi.com Similarly, in vivo studies in mice have shown that alkaloid-rich extracts from Lycopodium clavatum and Lycopodium thyoides can inhibit acetylcholinesterase (AChE), suggesting a potential role in managing neurological conditions. mdpi.comnih.gov
The anti-inflammatory potential has also been explored. Chloroform extracts of Lycopodium clavatum, containing various phytochemicals, displayed marked anti-inflammatory effects in in vivo studies. mdpi.com While these studies point towards the pharmacological potential of the constituent compounds, research using purified this compound is required to definitively determine its specific dose-response relationships and therapeutic effects in living organisms. nih.govmdpi.com
Elucidation of Molecular Targets and Downstream Pathways
A key molecular target identified for serratane triterpenoids, including likely for this compound, is Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a critical negative regulator of both the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scientificarchives.comresearchgate.net Several studies have shown that triterpenoids isolated from Huperzia serrata (a synonym for Lycopodium serratum) exhibit inhibitory activity against PTP1B.
Molecular docking studies have been employed to elucidate the interaction between serratane triterpenoids and PTP1B. These computational models predict that these compounds bind to the active site of PTP1B, acting as competitive inhibitors. nih.gov The binding is stabilized by interactions with key amino acid residues within the catalytic site, which clarifies the structure-activity relationship and supports the experimental findings of PTP1B inhibition. The identification of an allosteric binding site on PTP1B has also opened new avenues for developing selective inhibitors, which may be relevant for compounds like this compound. nih.gov
The table below summarizes findings on the interaction of serratane triterpenoids with PTP1B, which is considered a primary molecular target.
| Compound Class | Molecular Target | Type of Interaction | Method of Identification | Potential Therapeutic Implication |
|---|---|---|---|---|
| Serratane Triterpenoids | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive Inhibition | Enzyme Inhibition Assays, Molecular Docking | Anti-diabetic, Anti-obesity |
Currently, there is a lack of specific studies in the published scientific literature that have performed comprehensive gene expression profiling (transcriptomics) or proteomic analysis to systematically identify the changes mediated by purified this compound. chemfaces.combiocrick.com
While related compounds like Serratenediol, also isolated from Lycopodium serratum, have been shown to induce apoptosis in cancer cell lines by altering the ratio of Bax/Bcl-xL protein expression, specific data for this compound is absent. nih.gov Methods for analyzing gene and protein expression, such as Serial Analysis of Gene Expression (SAGE), RNA-Seq, and mass spectrometry-based proteomics, are well-established for identifying molecular signatures of bioactive compounds. nih.govnih.govfrontiersin.orgyoutube.commdpi.comrsc.org However, these techniques have not yet been applied to detail the global cellular response to this compound. Future research utilizing these approaches would be invaluable for a deeper understanding of its mechanisms of action. youtube.comactivemotif.com
The identified molecular interactions of this compound and related compounds suggest significant crosstalk with major intracellular signaling pathways, primarily the insulin signaling cascade and inflammatory pathways like NF-κB.
Crosstalk with Insulin Signaling: The most direct evidence of pathway interaction comes from the inhibition of PTP1B. PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS). nih.govcellsignal.com By inhibiting PTP1B, this compound can enhance and prolong the phosphorylation of the IR and IRS proteins. nih.govwikipedia.org This action promotes the downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K) and the protein kinase Akt. cellsignal.com The activation of the PI3K/Akt pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis in the liver. cellsignal.com Therefore, this compound is positioned as a potential insulin-sensitizing agent by mitigating the negative feedback imposed by PTP1B. nih.gov
Crosstalk with NF-κB Signaling: The anti-inflammatory effects observed with extracts containing serratane triterpenoids suggest an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and interleukins. novusbio.comfrontiersin.org There is established crosstalk between PTP1B and NF-κB. For instance, PTP1B expression can be induced by hyperglycemia via NF-κB activation. mdpi.com Conversely, inflammatory cytokines like TNF-α can induce insulin resistance through pathways that may involve PTP1B. nih.gov By inhibiting PTP1B, this compound may disrupt this inflammatory-metabolic loop. It could potentially reduce the expression or activity of NF-κB, thereby downregulating the production of inflammatory mediators, which aligns with the observed anti-inflammatory properties of Lycopodium extracts. mdpi.com
The table below outlines the key signaling pathways potentially modulated by this compound.
| Signaling Pathway | Key Proteins Modulated by this compound (Predicted) | Mechanism of Crosstalk | Resulting Cellular/Physiological Effect |
|---|---|---|---|
| Insulin Signaling | PTP1B, Insulin Receptor (IR), IRS, PI3K, Akt | Inhibition of PTP1B leads to enhanced IR/IRS phosphorylation and sustained downstream signaling. | Increased glucose uptake, enhanced glycogen synthesis, potential anti-diabetic effects. |
| NF-κB Inflammatory Pathway | PTP1B, NF-κB, IKK | Potential downregulation of NF-κB activity secondary to PTP1B inhibition or other direct/indirect effects. | Reduced production of pro-inflammatory cytokines, potential anti-inflammatory effects. |
Advanced Research Methodologies in Serratriol Investigations
Integrative Approaches in Drug Discovery and Development (e.g., In Silico, In Vitro, and In Vivo Synergies)
The modern drug discovery pipeline for natural products such as serratriol relies on an integrative approach that combines computational (in silico), laboratory-based (in vitro), and whole-organism (in vivo) studies. mdpi.comnih.govmdpi.com This synergistic strategy helps to streamline the process, reduce costs, and provide a comprehensive understanding of a compound's therapeutic potential. acs.org
In Silico Methods: Computational tools are employed in the initial stages to predict the potential bioactivity and pharmacokinetic properties of compounds like this compound. mdpi.com Molecular docking, a key in silico technique, simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. mdpi.comnumberanalytics.com For instance, in a study on serratene-type triterpenoids from Lycopodium complanatum, molecular docking was used to investigate the binding affinities of these compounds towards β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. numberanalytics.com The results showed that certain serratene triterpenoids exhibited good binding affinities, with calculated binding energies indicating a strong potential for inhibition. numberanalytics.com This type of analysis helps to prioritize compounds for further experimental testing. mdpi.com
In Vitro Studies: Following promising in silico predictions, in vitro assays are conducted to validate the biological activity in a controlled laboratory setting. acs.org These experiments can range from enzyme inhibition assays to cell-based studies evaluating cytotoxicity or other cellular responses. For example, various serratene triterpenoids isolated from Phlegmariurus cruentus were evaluated for their cytotoxic activity against different cancer cell lines, such as U87-MG (glioblastoma) and MCF7 (breast cancer). medinadiscovery.com Such studies provide crucial data on the compound's potency and selectivity.
The integration of these three approaches creates a continuous feedback loop. science.gov In silico findings guide in vitro experiments, the results of which inform the design of more complex in vivo studies. This integrated workflow enhances the efficiency of identifying and optimizing lead compounds from natural sources like the ones that produce this compound.
High-Throughput Screening Platforms for Bioactivity Identification and Lead Compound Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their biological activity against a specific target. science.govscuec.edu.cnnih.gov This automated process is crucial for identifying "hits"—compounds that show desired activity—from large chemical libraries, which can include natural product extracts or purified compounds like this compound. scuec.edu.cn
HTS platforms utilize miniaturized assays, often in 96- or 384-well plates, and robotic systems for liquid handling, incubation, and data acquisition. science.govnih.gov The assays can be either biochemical (target-based) or cell-based. scuec.edu.cn
| HTS Assay Type | Description | Relevance to this compound Research |
| Biochemical Assays | These assays measure the direct interaction of a compound with a purified target, such as an enzyme or receptor. | Could be used to screen this compound and its derivatives for inhibitory activity against specific enzymes implicated in diseases like cancer or neurodegenerative disorders. |
| Cell-Based Assays | These assays assess the effect of a compound on whole cells, providing insights into its impact on cellular pathways and overall cytotoxicity. | In the context of this compound, cell-based HTS could identify its effects on cancer cell proliferation, inflammation, or other cellular processes. |
| High-Content Screening (HCS) | An advanced form of cell-based screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | HCS could provide detailed information on the morphological and functional changes induced by this compound in cells, helping to elucidate its mechanism of action. |
While specific large-scale HTS campaigns focused solely on this compound are not prominently featured in the available literature, the methodology is highly applicable. For example, HTS has been used to screen for mutants in the triterpene synthesis pathway in plants, demonstrating its utility in studying the biosynthesis of compounds like this compound. nih.gov
Once initial hits are identified through HTS, the process of hit-to-lead optimization begins. This involves synthesizing and screening analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com The vast amount of data generated from HTS is instrumental in establishing structure-activity relationships (SAR), which guide the chemical modifications needed to develop a promising lead compound. mdpi.com
Advanced Analytical and Spectroscopic Techniques for Metabolite Profiling and Structural Confirmation
The isolation and characterization of this compound and its analogues from natural sources rely heavily on advanced analytical and spectroscopic techniques. These methods are essential for both confirming the precise chemical structure of a compound and for profiling the complex mixture of metabolites present in a plant extract. medinadiscovery.combio.tools
Structural Elucidation: The definitive identification of this compound's structure, a complex pentacyclic triterpenoid (B12794562), is achieved through a combination of powerful spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for determining the carbon-hydrogen framework of a molecule. sysrevpharm.org One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the types and number of protons and carbons, while two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. medinadiscovery.comassay.works These techniques have been consistently used in studies to elucidate the structures of new serratene triterpenoids, including derivatives of this compound. medinadiscovery.comverisimlife.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides the exact molecular weight and elemental composition of a compound. medinadiscovery.comverisimlife.com This information is critical for determining the molecular formula. The fragmentation patterns observed in MS/MS experiments can also offer valuable clues about the compound's structure.
Metabolite Profiling: The investigation of plants from the Lycopodium and Phlegmariurus genera often involves analyzing a complex mixture of related compounds. medinadiscovery.combio.tools Techniques that couple chromatographic separation with sensitive detection are ideal for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique separates the components of a mixture using liquid chromatography, with each component then being analyzed by a mass spectrometer. nih.gov It is highly sensitive and widely used for the analysis of natural product extracts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for separating and identifying compounds, particularly those that are volatile or can be made volatile through chemical derivatization. medinadiscovery.com
The combination of these advanced analytical methods provides a comprehensive picture of the chemical constituents of a plant source, enabling the identification and quantification of known compounds like this compound and the discovery of new, related structures. imsc.res.in
| Analytical Technique | Application in this compound Research | Key Information Provided |
| 1D NMR (¹H, ¹³C) | Initial structural analysis | Types and number of protons and carbons, chemical environment of atoms. sysrevpharm.org |
| 2D NMR (COSY, HMQC, HMBC) | Detailed structural elucidation | Connectivity between protons and carbons, establishing the molecular scaffold. medinadiscovery.com |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular formula determination | Precise molecular weight and elemental composition. medinadiscovery.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite profiling and quantification | Separation and identification of multiple compounds in a complex mixture. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized compounds | Separation and identification of specific classes of metabolites. medinadiscovery.com |
Bioinformatic and Chemoinformatic Tools for Data Analysis and Predictive Modeling
Bioinformatics and chemoinformatics are interdisciplinary fields that apply computational and statistical methods to analyze biological and chemical data, respectively. ijpsr.comnih.govresearchgate.net These tools are increasingly integral to natural product drug discovery, offering powerful ways to analyze large datasets, predict biological activities, and guide the design of new therapeutic agents. nih.gov
Chemoinformatics in this compound Research: Chemoinformatics focuses on the computational analysis of chemical structures and their properties. ijpsr.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. mdpi.com By analyzing a dataset of related compounds with known activities, QSAR can predict the activity of new, untested molecules. For this compound, QSAR studies could be used to predict how modifications to its structure would affect its biological potency, thereby guiding the synthesis of more effective derivatives. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. This information can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore and are likely to be active.
ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. imsc.res.in Early prediction of these properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and low toxicity.
Bioinformatics in this compound Research: Bioinformatics tools are used to analyze biological data, such as genomic and proteomic information, to identify and validate potential drug targets. omicstutorials.com
Target Identification: By analyzing large biological datasets, bioinformatics can help identify proteins or pathways that are dysregulated in a particular disease. These can then become the targets for drug discovery efforts involving compounds like this compound. omicstutorials.com
Molecular Docking and Simulation: As mentioned in section 5.1, these bioinformatics tools predict how a ligand like this compound binds to a target protein. omicstutorials.com Molecular dynamics simulations can further analyze the stability and dynamics of the ligand-protein complex over time, providing deeper insights into the mechanism of action. nih.gov
The synergy between these computational approaches allows for a more rational and efficient drug discovery process. For a compound like this compound, these tools can help to elucidate its mechanism of action, predict its potential for development as a drug, and guide the optimization of its structure to enhance its therapeutic properties.
| Tool/Methodology | Description | Potential Application to this compound |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogues. mdpi.com | Predict the bioactivity of novel this compound derivatives to guide synthetic efforts. |
| Pharmacophore Modeling | Identifies the key 3D features required for binding to a biological target. | Design new molecules with the potential to bind to the same target as this compound. |
| ADMET Prediction | Computationally estimates the pharmacokinetic and toxicity properties of a compound. imsc.res.in | Assess the drug-likeness of this compound and its derivatives early in the discovery process. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. omicstutorials.com | Identify potential biological targets for this compound and understand its binding mode. |
| Molecular Dynamics Simulation | Simulates the movement of atoms and molecules over time. nih.gov | Analyze the stability and conformational changes of the this compound-target complex. |
Future Research Directions and Translational Perspectives for Serratriol
Exploration of Uninvestigated Biological Activities and Therapeutic Potential
Serratriol is a triterpenoid (B12794562) found in certain plants, such as those from the genus Lycopodium. researchgate.netdokumen.pub While some of its biological activities, such as anti-inflammatory and anti-cancer effects, have been the subject of preliminary research, a vast landscape of its therapeutic potential remains to be explored. researchgate.netbiosynth.com The unique chemical structure of this compound suggests that it may interact with a variety of biological targets, opening up avenues for new therapeutic applications. chemblink.com
Future investigations should aim to systematically screen this compound for a broader range of pharmacological effects. Areas of particular interest could include its potential as an antimicrobial, antiviral, or immunomodulatory agent. nih.gov Given the growing concern over antimicrobial resistance, the discovery of novel antimicrobial compounds is a global health priority. nih.gov Furthermore, its role in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions warrants investigation. nih.govresearchgate.net
A comprehensive understanding of this compound's mechanism of action is paramount. Elucidating the specific cellular and molecular pathways through which this compound exerts its effects will be critical for its development as a therapeutic agent. This includes identifying its direct protein targets and understanding its influence on signaling cascades within the cell.
Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity and Efficacy
While this compound itself holds promise, the rational design and synthesis of novel analogs offer the potential to create next-generation therapeutics with improved properties. nih.govnih.gov By modifying the core structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different functional groups on the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. nih.gov This knowledge can then be used to guide the design of new compounds with optimized activity. For instance, modifications could be aimed at increasing the compound's affinity for its target protein or improving its metabolic stability.
Application of Systems Biology and Network Pharmacology to Understand Complex Interactions
The biological effects of a compound like this compound are rarely the result of a single interaction with one target. More often, they involve a complex network of interactions within the cell. philarchive.org Systems biology and network pharmacology are powerful approaches that allow for the study of these complex interactions. philarchive.orgscielo.br
This methodology can be particularly useful in understanding the polypharmacology of this compound, where a single compound interacts with multiple targets to produce a therapeutic effect. This is often the case with natural products, which have evolved to interact with complex biological systems. By unraveling these complex interactions, researchers can better predict the therapeutic potential of this compound and identify potential combination therapies.
Addressing Research Challenges and Identifying Novel Opportunities in this compound-Based Compound Development
The development of this compound and its analogs into clinically useful drugs is not without its challenges. One of the primary hurdles is the limited availability of the natural product. vulcanchem.com Developing efficient and scalable synthetic routes to this compound and its analogs is therefore a key priority. researchgate.net
Furthermore, comprehensive preclinical studies are needed to evaluate the efficacy and safety of these compounds. This includes in vitro and in vivo studies to confirm their therapeutic effects and to identify any potential toxicity. nih.gov Overcoming these challenges will require a multidisciplinary approach, involving chemists, biologists, and pharmacologists. nih.gov
Despite these challenges, the unique structure and biological activity of this compound present significant opportunities for the development of novel therapeutics. icr.ac.uk Its potential to modulate multiple biological pathways could make it particularly effective for treating complex diseases such as cancer and inflammatory disorders. researchgate.netresearchgate.net Continued research into the chemistry and biology of this compound is likely to uncover new and exciting therapeutic applications for this promising natural product. nih.gov
Q & A
Q. How to conduct a systematic literature review on this compound’s therapeutic potential?
- Methodological Answer : Use PubMed/MEDLINE with MeSH terms (“this compound/pharmacology” OR “this compound/chemistry”), filter by study type (e.g., in vivo). Screen titles/abstracts with PRISMA guidelines, extract data into structured tables (bioactivity, models used). Assess bias via ROBINS-I tool and synthesize findings via narrative or meta-analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
